Arsenobetaine Bromide

Vue d'ensemble

Description

Arsenobetaine Bromide is an organoarsenical compound that is a derivative of arsenobetaine, a non-toxic arsenic species commonly found in marine organisms such as fish and shellfish . This compound is known for its stability and low toxicity, making it a subject of interest in various scientific fields .

Mécanisme D'action

Target of Action

Arsenobetaine Bromide, also known as Arsenobetaine Hydrobromide, is a non-toxic organoarsenical . It has been identified as a major arsenic species in marine animals and a number of terrestrial mushrooms .

Mode of Action

This suggests that the compound may circulate freely in the bloodstream without interacting significantly with cellular components .

Biochemical Pathways

The biosynthesis and transformation of this compound in marine and terrestrial environments have been widely studied . Several pathways for the synthesis of Arsenobetaine have been suggested based on arsenic compounds found in marine, freshwater, and terrestrial organisms .

Pharmacokinetics

It is known that arsenobetaine, which is frequently ingested by humans via the consumption of seafood, is rapidly excreted unchanged in urine .

Result of Action

It is known that arsenobetaine is a non-toxic organoarsenical .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the concentration of arsenic in seawater, which is in the range of 1–5 μg/L, can affect the concentration of Arsenobetaine in marine animals .

Analyse Biochimique

Biochemical Properties

It is known that the compound does not exhibit toxic effects in humans or animals . The basis for the uptake of arsenic in marine organisms may be related to the similar chemical properties of arsenic and other group 15 elements, such as phosphorous .

Cellular Effects

Arsenobetaine Bromide is an organoarsenical species that does not exhibit toxic effects in humans or animals .

Molecular Mechanism

The molecular mechanisms of this compound have not been fully elucidated . It is known that the compound is the arsenic analog of trimethylglycine, suggesting that its effects at the molecular level may be similar to those of choline and betaine .

Metabolic Pathways

It is known that the compound is the arsenic analog of trimethylglycine, suggesting that its metabolic pathways may be similar to those of choline and betaine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arsenobetaine Bromide can be synthesized by reacting trimethylarsine with bromoacetic acid in a benzene solution . The reaction results in the formation of crystalline arsenobetaine hydrobromide, which is stable and non-deliquescent .

Industrial Production Methods: While specific industrial production methods for arsenobetaine hydrobromide are not extensively documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: Arsenobetaine Bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in methylation reactions, where it is converted into other organoarsenical compounds .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Methylation Reactions: S-adenosylmethionine and methylcobalamin (a derivative of vitamin B12) are often used as coenzymes for the methylation of arsenic compounds.

Major Products Formed: The major products formed from these reactions include various methylated arsenic compounds, which are often less toxic and more stable than their precursors .

Applications De Recherche Scientifique

Environmental Monitoring

Arsenobetaine bromide is utilized as a certified reference material for the mass spectrometric determination of arsenobetaine in environmental samples. The high-purity standards of AsBBr enable accurate assessments of arsenic levels in various ecosystems, particularly in marine environments where arsenic species are prevalent .

Research into the toxicity of arsenobetaine has indicated that it poses minimal health risks at dietary exposure levels commonly found in marine food sources. Studies suggest that AsB does not exhibit significant genotoxic effects or reproductive toxicity even at higher doses . This information is crucial for risk assessment related to arsenic exposure from dietary sources.

Case Study 1: Arsenic Speciation in Marine Organisms

A study investigated the accumulation of arsenobetaine in various marine species fed with different arsenic compounds. Results indicated that marine fish retained significant amounts of AsB after being fed precursors like dimethylarsinoylacetic acid, highlighting the importance of understanding dietary sources of arsenic .

Case Study 2: Development of Analytical Methods

The development of a one-pot synthesis method for [14C]this compound has improved the efficiency and accuracy of tracing studies involving arsenic compounds. This method allows researchers to explore metabolic pathways and environmental fate more effectively .

Comparaison Avec Des Composés Similaires

Arsenocholine: Another organoarsenical compound found in marine organisms.

Arsenosugars: These are complex arsenic-containing carbohydrates found in marine algae.

Uniqueness: Arsenobetaine Bromide is unique due to its stability, low toxicity, and prevalence in marine organisms. Unlike other arsenic compounds, it does not exhibit toxic effects in humans or animals, making it a safer alternative for research and industrial applications .

Activité Biologique

Arsenobetaine bromide (AsB) is a significant organoarsenic compound primarily found in marine organisms, particularly fish. Its biological activity, metabolism, and potential health implications have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its biotransformation, bioaccumulation, and toxicity profiles based on recent research findings.

Overview of this compound

Arsenobetaine is often regarded as a non-toxic form of arsenic, contrasting sharply with inorganic arsenic compounds, which are known for their high toxicity. This compound is synthesized for various analytical purposes, including the assessment of arsenic levels in environmental samples. It is characterized by its high purity and isotopic composition, which are crucial for accurate scientific analysis .

Biotransformation and Bioaccumulation

Recent studies have highlighted the biotransformation of arsenobetaine into inorganic arsenic forms within mammalian systems. A study involving C57BL/6J mice fed diets containing arsenobetaine revealed significant biotransformation to arsenate (As(V)), particularly in liver, lungs, and spleen tissues. The intestines were found to accumulate the highest levels of arsenic regardless of its form .

Key Findings from Research

- Dietary Influence : Different dietary sources affected the distribution and accumulation of arsenic species in mouse tissues.

- Microbiome Interaction : The presence of specific gut bacteria (e.g., Staphylococcus and Blautia) was linked to the degradation of AsB to As(V), suggesting a complex interaction between diet, microbiome, and arsenic metabolism .

- Health Risks : Long-term exposure to arsenobetaine may pose health risks due to its conversion to more toxic inorganic forms .

Toxicity Profile

Despite being classified as non-toxic, there are emerging concerns regarding the potential effects of arsenobetaine on health. Various studies have assessed its toxicity through in vitro and in vivo models:

- Genotoxicity : In vitro studies have largely reported negative results for genotoxicity at typical exposure levels; however, some studies indicated weak clastogenic effects at high concentrations .

- Reproductive Toxicity : Research involving pregnant rats showed no reproductive toxicity at doses up to 10 mg/kg body weight per day .

- Neurobehavioral Effects : Dose-response modeling indicated potential neurobehavioral effects from related compounds like arsenosugars but did not find significant effects from arsenobetaine itself .

Summary of Case Studies

Propriétés

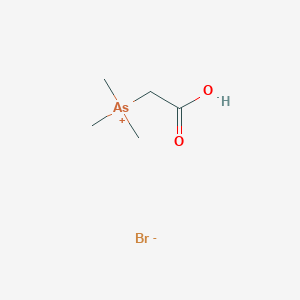

IUPAC Name |

carboxymethyl(trimethyl)arsanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHCMTTVEWKRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12AsBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639044 | |

| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71642-15-4 | |

| Record name | Arsenobetaine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-274266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Carboxymethyl)(trimethyl)arsanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOBETAINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZA0Y545VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.